molecular formula C17H13FN4O3S3 B2480677 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 886956-73-6

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2480677
CAS No.: 886956-73-6
M. Wt: 436.49
InChI Key: SNTRSENKQYLVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H13FN4O3S3 and its molecular weight is 436.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Properties

The synthesis and structure-activity relationship (SAR) analysis of benzothiazole derivatives have shown promising antimicrobial properties. A study highlighted the antimicrobial resistance challenge and synthesized a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. This indicates the potential of benzothiazole derivatives in addressing antibiotic resistance (D. G. Anuse et al., 2019).

Kinase Inhibition for Cancer Therapy

Another study focused on the synthesis of compounds targeting the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, aiming to improve metabolic stability for cancer therapy. The introduction of various heterocycles as alternatives to the benzothiazole ring was explored to prevent metabolic deacetylation, suggesting the versatility of benzothiazole derivatives in designing potent anticancer agents (Markian M Stec et al., 2011).

Photovoltaic and Electronic Applications

Benzothiazole derivatives have also been studied for their photovoltaic efficiency and electronic properties. Research on bioactive benzothiazolinone acetamide analogs highlighted their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and free energy of electron injection. Additionally, their nonlinear optical (NLO) activity was investigated, showing significant second-order hyperpolarizability values, which are essential for various electronic applications (Y. Mary et al., 2020).

Synthesis of Novel Compounds with Therapeutic Potential

The development of new chemical entities incorporating benzothiazole moieties continues to be a significant area of research. Novel synthesis routes and biological evaluations have led to the discovery of compounds with potential anticonvulsant, anti-inflammatory, and anticancer activities. For instance, compounds were synthesized with varying substituents, demonstrating the importance of structural modifications in enhancing biological activities and providing insights into the design of new therapeutics (Dachuan Liu et al., 2016).

Properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3S3/c1-9-2-4-11-13(6-9)27-16(19-11)21-15(23)8-26-17-20-12-5-3-10(18)7-14(12)28(24,25)22-17/h2-7H,8H2,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTRSENKQYLVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.